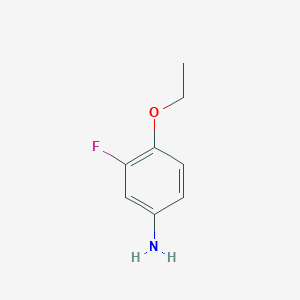

4-Ethoxy-3-fluoroaniline

Übersicht

Beschreibung

4-Ethoxy-3-fluoroaniline is a chemical compound with the molecular formula C8H10FNO and a molecular weight of 155.17 . It is a liquid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is the same, and its InChI code is 1S/C8H10FNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 . This indicates the presence of an ethoxy group (C2H5O-) and a fluoro group (F-) on the benzene ring of the aniline structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

4-Ethoxy-3-fluoroaniline is utilized in the synthesis of various compounds. For instance, it serves as a building block in the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives. These compounds have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as notable antifungal activity (Abdel‐Wadood et al., 2014).

Radiopharmaceuticals in Medical Imaging

This compound derivatives, specifically radiofluoro-pegylated phenylbenzoxazole derivatives, have been synthesized and evaluated as potential positron emission tomography (PET) probes. These probes are used in imaging cerebral β-amyloid plaques in Alzheimer's disease, showing high affinity and rapid brain uptake in animal models (Cui et al., 2012).

Bioactivation and Metabolism Studies

Studies on the bioactivation of fluoroanilines, including 4-fluoroaniline, have focused on their conversion to reactive benzoquinoneimines. This bioactivation is a result of cytochrome P-450 dependent conversion, with potential implications in drug metabolism and toxicity (Rietjens & Vervoort, 1991).

Environmental Impact and Biodegradation

Research on fluoroanilines in the environment, due to their industrial applications and low natural biodegradability, includes studies on bacterial strains capable of degrading these compounds. For example, Rhizobium sp. has been identified as capable of degrading 3-fluoroaniline and related compounds, indicating potential pathways for bioremediation (Zhao et al., 2019).

Photophysical Properties and Applications

Research into the photophysical properties of this compound derivatives explores their potential as fluorophores. This includes studies on the influence of regioisomerism on photophysical properties, helping to establish molecular structure-property relationships crucial for designing new dyes and fluorescent materials (Habenicht et al., 2015).

Safety and Hazards

4-Ethoxy-3-fluoroaniline has several hazard statements including H302, H312, H315, H319, H332, H335 indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

Target of Action

It is often used in proteomics research , suggesting that it may interact with various proteins or enzymes in the body.

Mode of Action

It is known to be used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that it may interact with its targets through the formation of carbon-carbon bonds.

Pharmacokinetics

Its physical properties such as boiling point (~2585° C at 760 mmHg), density (~11 g/mL), and refractive index (n 20D 153) are predicted . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

Given its use in proteomics research , it may have diverse effects on cellular proteins.

Eigenschaften

IUPAC Name |

4-ethoxy-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLWQZGYKULGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2745784.png)

![2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B2745785.png)

![(3-(dimethylamino)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2745788.png)

![4-[3-(4-Fluorophenoxy)benzoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2745791.png)

![3-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2745795.png)

![4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2745798.png)

![3-(benzotriazol-1-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide](/img/structure/B2745799.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-methylsulfanylbenzamide](/img/structure/B2745805.png)

![2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B2745806.png)